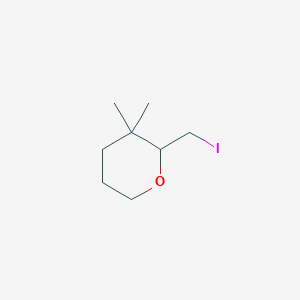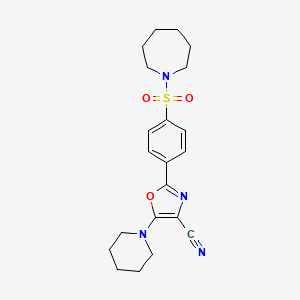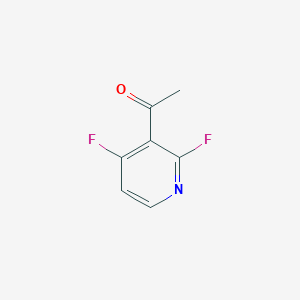
CC(=O)c1c(F)ccnc1F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluoro-oxindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Fluoro-oxindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of fluoro-oxindole derivatives in treating various diseases.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the difluoropyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .
Result of Action
The molecular and cellular effects of 1-(2,4-difluoropyridin-3-yl)ethanone’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets .
準備方法
Synthetic Routes and Reaction Conditions
Fluoro-oxindole can be synthesized through several synthetic routes. One common method involves the nucleophilic fluorination of oxindole derivatives. This process typically uses reagents such as cesium fluoride or alkali metal fluorides in the presence of ionic liquids, which facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include moderate temperatures and short reaction times to achieve high yields without byproducts .
Industrial Production Methods
In an industrial setting, the production of fluoro-oxindole may involve large-scale nucleophilic fluorination processes. These processes utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as copper iodide and light sources like compact fluorescent light bulbs can enhance the efficiency of the fluorination reaction .
化学反応の分析
Types of Reactions
Fluoro-oxindole undergoes various types of chemical reactions, including:
Oxidation: Fluoro-oxindole can be oxidized to form corresponding oxindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert fluoro-oxindole into reduced forms with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like cesium fluoride and alkali metal fluorides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
類似化合物との比較
Similar Compounds
Oxindole: The parent compound of fluoro-oxindole, lacking the fluorine atoms.
Chloro-oxindole: Similar structure but with chlorine atoms instead of fluorine.
Bromo-oxindole: Contains bromine atoms in place of fluorine.
Uniqueness
Fluoro-oxindole is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make fluoro-oxindole more reactive and versatile in various chemical and biological applications compared to its halogenated counterparts.
特性
IUPAC Name |
1-(2,4-difluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWTOVBVYYKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
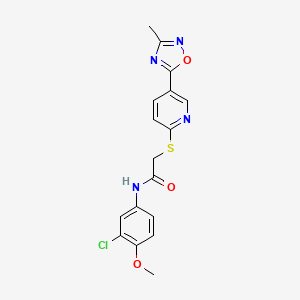
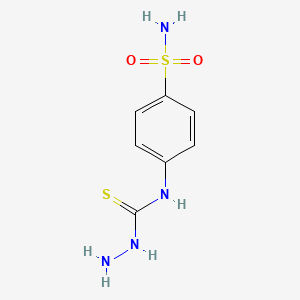
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
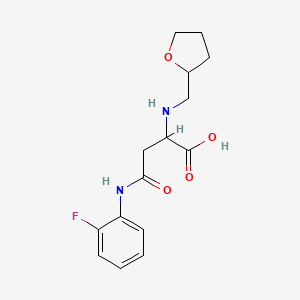
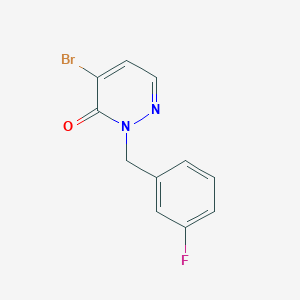
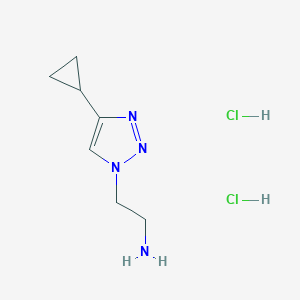

![methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2400507.png)
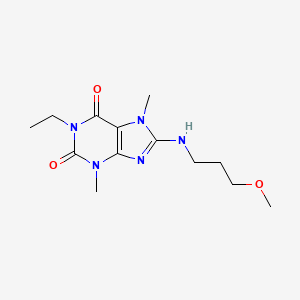
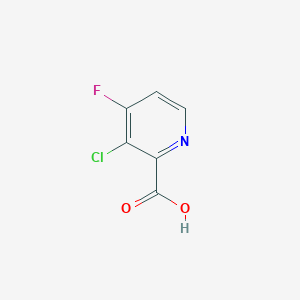
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
